3-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridine-2-thiol
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Overview
Description
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione is a heterocyclic compound that features a unique combination of a pyridine ring and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione typically involves the cyclization of appropriate precursors. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole ring without the need for protective groups.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.
Chemical Reactions Analysis
Types of Reactions
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxadiazole derivatives.
Reduction: Reduction reactions can modify the oxadiazole ring, leading to the formation of different heterocyclic structures.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or oxadiazole rings are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like DMSO or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of oxadiazole N-oxides, while substitution reactions can yield a variety of functionalized pyridine derivatives.
Scientific Research Applications
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: Its unique structure makes it a candidate for use in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in studies to understand its interactions with biological targets, which can provide insights into its mechanism of action and potential therapeutic uses.
Mechanism of Action
The mechanism of action of 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione involves its interaction with specific molecular targets. The oxadiazole ring can act as a hydrogen bond acceptor, allowing the compound to bind to enzymes or receptors in biological systems . This binding can inhibit the activity of these targets, leading to therapeutic effects such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxadiazole derivatives, such as:
- 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)aniline
- 5-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one
Uniqueness
What sets 3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione apart is its specific combination of the pyridine and oxadiazole rings, which can confer unique electronic properties and biological activity
Properties
Molecular Formula |
C10H9N3OS |
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Molecular Weight |
219.27 g/mol |
IUPAC Name |
3-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridine-2-thione |
InChI |
InChI=1S/C10H9N3OS/c15-10-7(2-1-5-11-10)9-12-8(13-14-9)6-3-4-6/h1-2,5-6H,3-4H2,(H,11,15) |
InChI Key |
IEIHLMNWAQMJFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=NOC(=N2)C3=CC=CNC3=S |
Origin of Product |
United States |
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